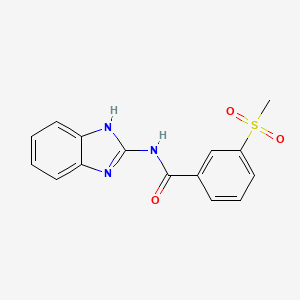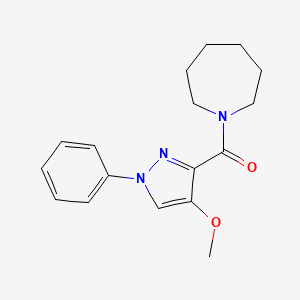![molecular formula C16H18N4O B7480860 1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480860.png)
1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidine derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise as a tool for studying various biological processes and has the potential to be used in the development of new drugs and therapies.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival, as well as the PI3K/AKT/mTOR signaling pathway.
Biochemical and Physiological Effects:
1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth and the PI3K/AKT/mTOR signaling pathway, this compound has been shown to have anti-inflammatory effects and to modulate the activity of certain neurotransmitter systems in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its potential to selectively inhibit certain enzymes and signaling pathways, making it a useful tool for studying the roles of these targets in various biological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving 1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another potential direction is the further elucidation of its mechanism of action, which could lead to the identification of new targets for drug development. Additionally, this compound could be used in the development of new imaging agents for diagnostic purposes.
Métodos De Síntesis
The synthesis of 1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one involves a multi-step process that begins with the reaction of 4-isopropylbenzaldehyde with ethyl acetoacetate to form the corresponding enamine. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring, which is subsequently cyclized to form the pyrazolo[3,4-d]pyrimidine ring system. The final step involves the introduction of a methyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine ring using methyl iodide.
Aplicaciones Científicas De Investigación
1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one has been studied for its potential applications in scientific research, particularly in the areas of cancer biology and neuroscience. This compound has been shown to inhibit the growth of certain cancer cell lines and to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-11(2)13-6-4-12(5-7-13)9-20-10-17-15-14(16(20)21)8-18-19(15)3/h4-8,10-11H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVVVXNQVPTDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7480780.png)


![4-[2-(N-methylanilino)ethylsulfamoyl]benzamide](/img/structure/B7480807.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7480818.png)


![N-(1H-benzimidazol-2-yl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7480827.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7480865.png)



